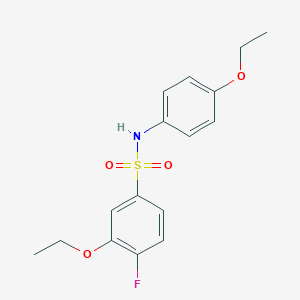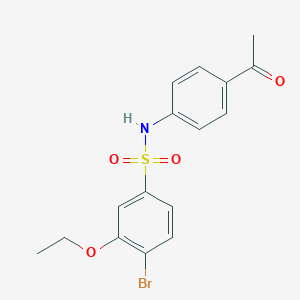
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide (BEMBS) is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. BEMBS has been found to possess a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral activities. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological pathways. For example, 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been found to induce apoptosis in cancer cells by activating caspase-3. In addition, 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to inhibit the replication of HCMV and HSV by inhibiting viral DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. It has also been shown to have a range of interesting biological activities, making it a useful tool for studying various biological pathways. However, there are also some limitations to using 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments. For example, it has been found to have low solubility in water, which can make it difficult to use in certain assays. In addition, it has been found to have some toxicity in certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for various diseases. For example, 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to determine the full extent of its anti-cancer activity and its potential use in cancer therapy. Finally, there is also interest in exploring the use of 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide as an anti-viral agent, particularly against emerging viral pathogens.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide is a multi-step process that involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined by analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. In addition, 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide has been found to have anti-viral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Propiedades
Fórmula molecular |
C15H16BrNO4S |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-21-13-7-5-4-6-12(13)17-22(18,19)15-10-11(16)8-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
Clave InChI |
FJSMSQUJZRJWGD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
SMILES canónico |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






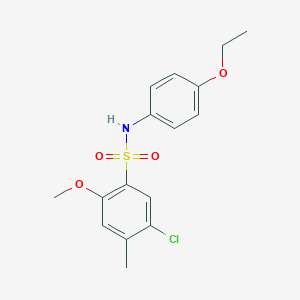
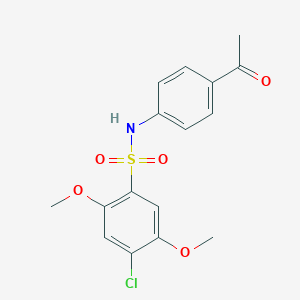

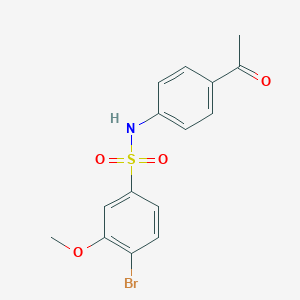
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
